5-Methoxy-4-methyl-2(1H)-quinazolinone is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The compound's unique structure allows for various modifications, making it a versatile scaffold for drug development.
The compound can be synthesized through various chemical methodologies, often involving starting materials such as anthranilic acid derivatives and aldehydes. Recent studies have focused on optimizing synthesis routes to enhance yield and purity while exploring its biological activities through in vitro assays against different cancer cell lines .
5-Methoxy-4-methyl-2(1H)-quinazolinone is classified as a heterocyclic organic compound. It is specifically categorized under quinazolinones, which are known for their diverse pharmacological properties.
The synthesis of 5-Methoxy-4-methyl-2(1H)-quinazolinone typically involves several key steps:
A typical synthetic route may involve:
Recent advancements have reported novel methodologies that utilize metal-free conditions and eco-friendly solvents, enhancing the sustainability of the synthesis process .
The molecular structure of 5-Methoxy-4-methyl-2(1H)-quinazolinone features:
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural confirmation .
5-Methoxy-4-methyl-2(1H)-quinazolinone can undergo various chemical reactions, including:
The reactivity of this compound is influenced by the presence of electron-donating groups such as the methoxy group, which can stabilize intermediates during nucleophilic attacks .
The mechanism of action for 5-Methoxy-4-methyl-2(1H)-quinazolinone in biological systems often involves:
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent .
Relevant data suggest that modifications to the structure can significantly alter its solubility and reactivity profiles .
5-Methoxy-4-methyl-2(1H)-quinazolinone has several scientific applications, including:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential therapeutic applications in oncology .
The quinazolinone core of 5-methoxy-4-methyl-2(1H)-quinazolinone is classically synthesized via acid-catalyzed cyclocondensation. This single-step approach reacts 4-methyl-5-methoxyanthranilic acid with urea or thiourea in high-boiling solvents like ethylene glycol monomethyl ether at 95–130°C. Formamidine acetate serves as a cyclizing agent, facilitating intramolecular dehydration to form the bicyclic structure. The reaction proceeds via nucleophilic attack of the anthranilic acid amine group on the carbonyl carbon of urea, followed by formamide elimination and ring closure [6]. This method yields the unsubstituted quinazolinone scaffold, which is subsequently functionalized at C4 through electrophilic substitution. Key advantages include operational simplicity and ready availability of anthranilic acid precursors. However, limitations encompass moderate yields (50–70%) due to competing decomposition pathways at elevated temperatures and poor regioselectivity when using asymmetrically substituted anthranilic acids [6] [8].
Table 1: Cyclocondensation Parameters for 5-Methoxy-4-methyl-2(1H)-quinazolinone
Anthranilic Acid Derivative | Cyclizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
4-Methyl-5-methoxyanthranilic acid | Urea | Ethylene glycol monomethyl ether | 110 | 8 | 65 |
4-Methyl-5-methoxyanthranilic acid | Thiourea | Ethylene glycol monomethyl ether | 130 | 6 | 58 |
4-Methyl-5-methoxyanthranilic acid | Formamidine acetate | Ethylene glycol monomethyl ether | 95 | 10 | 72 |
An alternative one-pot synthesis employs oxidative cyclization between 2-amino-4-methyl-5-methoxybenzamide and aldehydes (particularly formaldehyde for methyl introduction at C4). This method utilizes DMSO as both solvent and mild oxidant under aerobic conditions. The reaction initiates via Schiff base formation between the aldehyde and the 2-amino group, followed by DMSO-mediated oxidation to form a cyclic iminium intermediate. Nucleophilic attack by the adjacent amide carbonyl oxygen completes the quinazolinone ring, with the methyl group at C4 originating from formaldehyde. Atmospheric oxygen acts as a terminal oxidant, regenerating the DMSO catalyst and minimizing byproduct formation. This route achieves higher regioselectivity than urea-based cyclocondensation and avoids heavy metal catalysts. Yields range from 60–85% for 5-methoxy-4-methyl-2(1H)-quinazolinone under optimized conditions (110°C, 12h) [4] [5] [8].
Borrowing hydrogen (BH) catalysis enables efficient N-alkylation for C4 functionalization without pre-activated reagents. For 5-methoxy-4-methyl-2(1H)-quinazolinone synthesis, [Ru(p-cymene)Cl₂]₂ or (PPh₃)₃RuCl₂ catalysts dehydrogenate methanol or ethanol, generating formaldehyde or acetaldehyde in situ. These aldehydes react with the N1 position of 5-methoxy-2(1H)-quinazolinone, followed by catalyst-mediated hydrogen transfer from the solvent to reduce the imine intermediate, yielding the 4-methyl derivative. Key advantages include:
BH methodology significantly reduces waste compared to stoichiometric alkylation methods employing alkyl halides, aligning with green chemistry principles emphasized in recent quinazolinone syntheses [2] [7].
Copper catalysts enable simultaneous functionalization at C2 and C4 through tandem Ullmann-type coupling/aerobic oxidation sequences. A representative route involves reacting 2-bromo-4-methyl-5-methoxybenzamide with formamide derivatives in the presence of CuBr (10 mol%) and DABCO. The process initiates with copper-mediated C–N coupling at C2 of the benzamide precursor, followed by intramolecular cyclization and copper-catalyzed aerobic dehydrogenation to aromatize the pyrimidine ring. This method achieves 75–90% yields of 5-methoxy-4-methyl-2(1H)-quinazolinone derivatives with various C2 substituents (e.g., amino, chloro, alkoxy) without requiring inert atmospheres [5] [6]. Key innovations include:
Table 2: Advanced Catalytic Methods for 5-Methoxy-4-methyl-2(1H)-quinazolinone Synthesis
Method | Catalyst System | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|---|
Borrowing Hydrogen | (PPh₃)₃RuCl₂ (5 mol%) | Methanol, KOH | 90 | 12 | 83 | Alcohol as alkylating agent |
Copper-Catalyzed Tandem | CuBr/DABCO (10 mol%) | 2-Bromo-4-methyl-5-methoxybenzamide, Formamide | 100 | 8 | 78 | C2-C4 functionalization in one pot |
Aerobic Oxidative Cyclization | I₂/TBHP | 2-Amino-4-methyl-5-methoxybenzamide, Formaldehyde | 80 | 6 | 85 | Metal-free, ambient oxygen utilization |
Electrophilic halogenation (chloro, fluoro, bromo) at C6/C8 significantly enhances the bioactivity of 5-methoxy-4-methyl-2(1H)-quinazolinone. The C6 position is preferentially halogenated due to electron-donating effects of the 5-methoxy group, which increases electron density at the ortho-position (C6). Directed ortho-metalation using n-BuLi at −78°C enables directed halogenation, achieving >90% regioselectivity for C6-bromo derivatives. Alternatively, NBS (N-bromosuccinimide) in DMF brominates C6 at 60°C with 85% yield. Chlorination employs sulfuryl chloride in acetic acid, while fluorination requires Balz-Schiemann reactions via diazotization. SAR studies confirm that 6,8-dihalo derivatives (e.g., 6,8-dichloro-5-methoxy-4-methylquinazolinone) exhibit superior antifungal and anticancer activities due to enhanced membrane permeability and target binding affinity [1] [3] [6].
Table 3: Halogenation Methods for 5-Methoxy-4-methyl-2(1H)-quinazolinone
Halogenation Reagent | Position | Conditions | Yield (%) | Bioactivity Correlation |
---|---|---|---|---|
NBS (1.1 eq) | C6 | DMF, 60°C, 2h | 85 | 3-fold ↑ antifungal activity vs. parent |
SO₂Cl₂ (1.2 eq) | C6 | AcOH, 25°C, 4h | 78 | Enhanced EGFR inhibition (IC₅₀ = 1.2 µM) |
Cl₂ gas (1 eq) | C6/C8 | CH₂Cl₂, 0°C, 1h | 65 (C6-monochloro) 22 (C6,C8-dichloro) | Dichloro derivative: 5-fold ↓ EC₅₀ vs. Rhizoctonia solani |
Nucleophilic displacement of C4-chloro intermediates enables incorporation of sulfonamides and pyrazoles. 5-Methoxy-4-methyl-2(1H)-quinazolinone is first chlorinated at C4 using POCl₃ to form 4-chloro-5-methoxyquinazoline. This reactive intermediate undergoes SNAr reactions with:
Regioselectivity is controlled by the C4 chlorine’s high electrophilicity and steric accessibility. Pyrazolyl-carboxamide conjugates exhibit enhanced bioactivity due to dual-target engagement: quinazolinone-mediated enzyme inhibition and pyrazole-dependent membrane disruption [6] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: